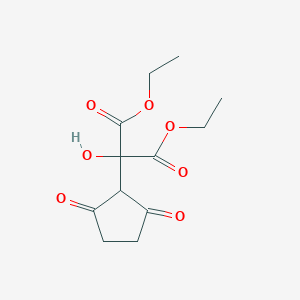
Diethyl (2,5-dioxocyclopentyl)(hydroxy)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (2,5-dioxocyclopentyl)(hydroxy)propanedioate is an organic compound that belongs to the class of malonic esters It is characterized by the presence of a cyclopentane ring with two keto groups at positions 2 and 5, a hydroxy group, and a diethyl ester of propanedioic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2,5-dioxocyclopentyl)(hydroxy)propanedioate typically involves the alkylation of enolate ionsThe enolate ion then undergoes alkylation with an appropriate alkyl halide to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl (2,5-dioxocyclopentyl)(hydroxy)propanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.
Reduction: The keto groups can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of diols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Diethyl (2,5-dioxocyclopentyl)(hydroxy)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl (2,5-dioxocyclopentyl)(hydroxy)propanedioate involves its interaction with specific molecular targets and pathways. The compound’s keto and hydroxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity. The ester groups can undergo hydrolysis to release active metabolites that further exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler malonic ester with two ester groups and no additional functional groups.
Dimethyl malonate: Similar to diethyl malonate but with methyl ester groups instead of ethyl.
Cyclopentanone: A cyclic ketone with a structure similar to the cyclopentane ring in diethyl (2,5-dioxocyclopentyl)(hydroxy)propanedioate.
Uniqueness
This compound is unique due to the presence of both keto and hydroxy groups on a cyclopentane ring, combined with the diethyl ester of propanedioic acid
Properties
CAS No. |
113443-97-3 |
|---|---|
Molecular Formula |
C12H16O7 |
Molecular Weight |
272.25 g/mol |
IUPAC Name |
diethyl 2-(2,5-dioxocyclopentyl)-2-hydroxypropanedioate |
InChI |
InChI=1S/C12H16O7/c1-3-18-10(15)12(17,11(16)19-4-2)9-7(13)5-6-8(9)14/h9,17H,3-6H2,1-2H3 |
InChI Key |
KJRPNGKEEWTAID-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1C(=O)CCC1=O)(C(=O)OCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















